(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
Description
This compound is a 1,3,4-thiadiazole derivative characterized by a conjugated enamide backbone and a substituted phenyl group with methoxy and pentyloxy substituents. The thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which is known to confer stability and diverse bioactivity . The ethyl group at position 5 of the thiadiazole ring enhances lipophilicity, while the 3-methoxy-4-(pentyloxy)phenyl moiety contributes to electron-donating effects and modulates solubility. Such structural features are critical for interactions with biological targets, particularly enzymes or receptors involved in inflammatory or proliferative pathways.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-7-12-25-15-10-8-14(13-16(15)24-3)9-11-17(23)20-19-22-21-18(5-2)26-19/h8-11,13H,4-7,12H2,1-3H3,(H,20,22,23)/b11-9+ |
InChI Key |
AABOPECLBMPFDA-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Formation of Thiadiazole Ring: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
-
Ethyl Substitution: : The thiadiazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Prop-2-enamide Moiety: : The next step involves the synthesis of the prop-2-enamide moiety. This can be done by reacting 3-methoxy-4-(pentyloxy)benzaldehyde with malonic acid in the presence of piperidine to form the corresponding cinnamic acid derivative, which is then converted to the amide using thionyl chloride and ammonia.
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Coupling Reaction: : Finally, the thiadiazole and the prop-2-enamide moieties are coupled together using a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the double bonds in the prop-2-enamide moiety, converting them to single bonds and potentially altering the compound’s biological activity.
-
Substitution: : The methoxy and pentyloxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated amides.
Substitution Products: Phenyl derivatives with various substituents.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives show potent anti-proliferative effects on LoVo (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and modulation of the cell cycle dynamics, making these compounds promising candidates for further drug development .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2g | LoVo | 2.44 | Apoptosis induction |
| 2g | MCF-7 | 23.29 | Cell cycle modulation |
Antimicrobial Properties
Thiadiazole derivatives also exhibit notable antimicrobial activity. Studies have shown that these compounds can be effective against both gram-positive and gram-negative bacteria. For example, synthesized thiadiazole derivatives demonstrated better activity against Bacillus species compared to other bacteria . The potential for developing new antimicrobial agents from these compounds is significant, especially in light of rising antibiotic resistance.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Bacillus cereus | High |
| Compound B | Escherichia coli | Moderate |
Drug Formulation and Synergistic Effects
Recent studies have explored the synergistic effects of thiadiazole derivatives when combined with existing antibiotics. One study highlighted the interaction between a specific thiadiazole derivative and Amphotericin B, resulting in enhanced efficacy and reduced toxicity of the antibiotic. This suggests that thiadiazoles could play a crucial role in formulating more effective treatment regimens for infections .
In Vitro Studies
In vitro studies have shown that various thiadiazole derivatives can significantly inhibit cancer cell growth and induce apoptosis through different mechanisms, including modulation of signaling pathways involved in cell survival . For instance, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
In Vivo Studies
Although most studies focus on in vitro results, some preliminary in vivo studies indicate that certain thiadiazole derivatives may also exhibit anticancer activity in animal models. These findings warrant further investigation into their pharmacokinetics and therapeutic potential in clinical settings.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiadiazole ring can interact with metal ions in biological systems, potentially inhibiting enzyme activity. The prop-2-enamide moiety can interact with protein targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
Below is a comparative analysis of the target compound with structurally related molecules:
Key Structural and Functional Differences
- Electronic Effects : The 3-methoxy group on the phenyl ring provides electron-donating properties, which may stabilize charge-transfer interactions with biological targets, unlike the electron-withdrawing 4-chloro substituent in .
- Hybrid Systems : Unlike oxadiazole-thiazole hybrids (e.g., ), the target compound lacks sulfur-rich moieties, which could reduce metal-binding capacity and alter mechanism of action.
Computational Similarity Analysis
Using Tanimoto and Dice indices (common metrics for molecular similarity), the target compound shares ~70–75% structural similarity with (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , primarily due to the conserved thiadiazole-enamide framework. However, differences in substituents result in distinct bioactivity profiles. For example, the chlorobenzylidene analog exhibits stronger fungicidal activity, while the target compound’s pentyloxy group may favor prolonged half-life in vivo .
Bioactivity Clustering
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that thiadiazole derivatives cluster into groups with shared modes of action, such as tubulin inhibition or topoisomerase antagonism . The target compound’s bioactivity profile aligns with clusters associated with oxidative stress induction, a mechanism less prominent in oxadiazole-thiazole hybrids .
Biological Activity
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.
Structure and Properties
The structure of the compound includes a thiadiazole ring, which is known for its ability to engage in various biological interactions due to the presence of sulfur and nitrogen atoms. The incorporation of a pentyloxy group and a methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the synthesized compounds in related studies demonstrated effective inhibition against Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism often involves interaction with bacterial proteins or DNA.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial | Staphylococcus epidermidis | |
| Compound 2 | Antifungal | Candida albicans | |
| Compound 3 | Antituberculosis | Mycobacterium tuberculosis |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been documented extensively. Compounds have shown efficacy in reducing inflammation markers in various models. For instance, certain derivatives exhibited similar efficacy to standard anti-inflammatory drugs in animal models .
Anticancer Activity
Recent research highlights the anticancer properties of thiadiazole derivatives. In vitro studies revealed that several synthesized compounds demonstrated cytotoxic effects against various cancer cell lines including liver carcinoma (HEPG2) and breast cancer (MCF-7). The structure-activity relationship (SAR) studies indicated that modifications on the thiadiazole ring significantly influenced their potency .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets:
- Antimicrobial: Interaction with bacterial enzymes or DNA.
- Anti-inflammatory: Inhibition of pro-inflammatory cytokines.
- Anticancer: Induction of apoptosis through modulation of signaling pathways.
Case Studies
- Antimicrobial Efficacy: A study evaluated a series of thiadiazole derivatives against Mycobacterium tuberculosis, identifying one compound with superior activity compared to existing treatments .
- Anticancer Screening: A novel series was tested against HEPG2 cells, revealing that certain substitutions on the thiadiazole ring significantly increased cytotoxicity compared to controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with a thiadiazole precursor (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) under reflux in ethanol or methanol, catalyzed by acetic acid .
- Step 2: Formation of the enamide moiety via a Wittig or Horner-Wadsworth-Emmons reaction using prop-2-enamide derivatives .
- Optimal Conditions: Reactions often require inert atmospheres (N₂/Ar), temperatures between 60–80°C, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Key Parameters Table:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Ethanol, AcOH, 72h reflux | 60–75% |
| 2 | POCl₃, DMF, 0°C → RT | 50–65% |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of spectral and chromatographic methods is used:
- IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR: Identifies methoxy (δ 3.8–4.0 ppm), pentyloxy chain (δ 1.2–1.6 ppm), and thiadiazole protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (EI/ESI): Molecular ion peaks (e.g., m/z 450–470 [M+H]⁺) validate molecular weight .
- HPLC: Purity >95% with C18 columns (acetonitrile/water mobile phase) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMSO (10 mM stock) for biological assays .
- Stability: Store at –20°C under inert gas. Degrades in aqueous solutions (t½ ~24h at pH 7.4) due to hydrolysis of the enamide bond .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected peaks in NMR) arise from tautomerism or impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray Crystallography: Definitive proof of geometry (E/Z configuration) .
- Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR simulations) .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening: Replace AcOH with Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 6h vs. 72h) and improve yields by 10–15% .
- Design of Experiments (DoE): Use response surface methodology to optimize parameters (temperature, solvent ratio) .
Advanced: How can molecular docking predict the biological activity of this compound?
Answer:
- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) based on structural analogs .
- Software: AutoDock Vina or Schrödinger Suite with AMBER force fields.
- Parameters: Grid box centered on active sites, 20–30 runs for conformational sampling .
- Validation: Compare docking scores (ΔG ≤ –8 kcal/mol) with known inhibitors .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference: Use LC-MS/MS with deuterated internal standards to enhance specificity .
- Low Abundance: Solid-phase extraction (C18 cartridges) for pre-concentration .
- Degradation: Analyze samples immediately or stabilize with protease inhibitors .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent Modulation: Vary the pentyloxy chain (e.g., shorter/longer alkyl groups) or replace thiadiazole with triazole .
- Pharmacophore Mapping: Identify critical moieties (e.g., methoxy group for hydrogen bonding) using MOE or PharmaGist .
- In Silico ADMET: Predict bioavailability (e.g., SwissADME) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
